molecular formula C12H6N4 B3356302 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile CAS No. 65648-00-2

5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile

Cat. No.: B3356302
CAS No.: 65648-00-2
M. Wt: 206.2 g/mol
InChI Key: MTABJYMROBIQFL-UHFFFAOYSA-N
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Description

5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile is a heterocyclic compound that features a fused ring system combining imidazole and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile typically involves the condensation of orthophenylenediamine with orthophthalaldehyde. This reaction forms the imidazoisoindole core, which can then be further functionalized. For instance, alkylation with 1,3-dibromopropane in the presence of sodium hydroxide and tetra-n-butylammonium iodide can yield various derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

Common Reagents and Conditions:

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, arylation reactions can yield arylated derivatives of the compound, which may have enhanced biological or chemical properties .

Comparison with Similar Compounds

Uniqueness: 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile is unique due to its specific dicarbonitrile functional groups, which can significantly influence its chemical behavior and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

5H-imidazo[2,1-a]isoindole-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-5-10-11(6-14)16-7-8-3-1-2-4-9(8)12(16)15-10/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTABJYMROBIQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=C(N31)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496412
Record name 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65648-00-2
Record name 5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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